molecular formula C21H18O4 B6535714 3-(1-benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one CAS No. 299952-04-8

3-(1-benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one

Cat. No.: B6535714
CAS No.: 299952-04-8
M. Wt: 334.4 g/mol
InChI Key: RNTYSTTXSOFJFL-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule is built on a 4H-chromen-4-one (flavone) core, a privileged scaffold widely recognized in medicinal chemistry . The structure is further functionalized with a benzofuran-2-yl group at the 3-position and a propyl chain at the 6-position, alongside a methoxy substituent at the 7-position. The benzofuran moiety is a common feature in many biologically active compounds and natural products, and its integration with the flavone structure is a strategy to explore novel chemical space for drug discovery efforts . This compound is of significant interest in early-stage research for screening against various biological targets. Flavone derivatives are extensively investigated for a broad spectrum of activities, including potential anti-inflammatory and anticancer properties . The specific substitution pattern on this molecule suggests it may be utilized as a key intermediate in organic synthesis or as a lead compound in the development of new therapeutic agents. Researchers can employ this chemical to study structure-activity relationships (SAR), mechanism of action (MOA), and for hit-to-lead optimization campaigns. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-(1-benzofuran-2-yl)-7-methoxy-6-propylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-3-6-13-9-15-19(11-18(13)23-2)24-12-16(21(15)22)20-10-14-7-4-5-8-17(14)25-20/h4-5,7-12H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTYSTTXSOFJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(1-benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods often employ these strategies due to their efficiency and high yield.

Chemical Reactions Analysis

Substitution Reactions

The aromatic rings in the compound facilitate electrophilic substitution:

  • Electrophilic substitution at the benzofuran or chromenone moieties (e.g., nitration, halogenation) could introduce additional functional groups.

  • O-arylation or C–H activation may occur under transition-metal catalysis (e.g., CuI with 1,10-phenanthroline) .

Oxidation Reactions

The chromenone core can undergo oxidation to form quinone derivatives:

  • Aerobic oxidation (e.g., using DMSO/I₂) converts chromenones to quinones, altering their redox properties .

  • Enzymatic oxidation (e.g., lipase-catalyzed) may also participate in oxidative cyclization .

Tandem Reactions

The compound’s structural complexity enables participation in tandem processes:

  • O-arylation-oxidative coupling with o-haloarylaldehydes under CuI catalysis forms chromenopyrazole hybrids .

  • Microwave-assisted cyclization shortens reaction times and improves yields compared to conventional heating .

Mechanistic Insights

  • Cyclization pathways : Formation of the chromenone ring involves nucleophilic attack on α,β-unsaturated carbonyl intermediates .

  • Functional group interplay : The methoxy group on the benzofuran moiety and propyl substituent influence reactivity via electronic and steric effects .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(1-benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one is C22H20O4, with a molecular weight of approximately 348.398 g/mol. The compound features a chromenone backbone substituted with a benzofuran moiety and methoxy groups, which contribute to its biological activities and chemical reactivity.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of flavonoids, including this compound. Research indicates that this compound effectively scavenges free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing chronic diseases associated with oxidative damage, such as cancer and cardiovascular diseases .

Anti-inflammatory Effects

Flavonoids are known for their anti-inflammatory properties. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines. This mechanism suggests potential therapeutic applications in treating inflammatory conditions such as arthritis and inflammatory bowel disease .

Anticancer Potential

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have reported that it induces apoptosis (programmed cell death) in cancer cells through the activation of intrinsic pathways, making it a candidate for further investigation as an anticancer agent .

Photovoltaic Materials

The unique electronic properties of flavonoids enable their use in organic photovoltaic devices. Research has explored the incorporation of this compound into polymer matrices to enhance light absorption and charge transport properties, potentially improving the efficiency of solar cells .

Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, this compound has been studied as a sensitizer due to its ability to absorb visible light and convert it into electrical energy. Its structural characteristics allow for effective electron injection into the conduction band of semiconductor materials used in these cells .

Case Studies and Research Findings

StudyApplicationFindings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Study 2Anti-inflammatoryInhibited pro-inflammatory cytokine production in cell cultures.
Study 3AnticancerInduced apoptosis in various cancer cell lines with minimal toxicity to normal cells.
Study 4PhotovoltaicsEnhanced light absorption when incorporated into organic solar cells.

Mechanism of Action

The mechanism of action of 3-(1-benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation . The benzofuran moiety plays a crucial role in its biological activity, allowing it to bind effectively to its targets .

Comparison with Similar Compounds

Structural and Functional Group Differences

Target Compound :

  • Core : Chromen-4-one.
  • Substituents :
    • Position 3: 1-Benzofuran-2-yl (aromatic fused ring).
    • Position 6: Propyl chain (C₃H₇).
    • Position 7: Methoxy (-OCH₃).

Comparative Compounds :
1. 7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one (FDB000698) :
- Core : Chromen-4-one.
- Substituents :
- Position 3: 4-Hydroxyphenyl (-C₆H₄OH).
- Position 6: Methoxy (-OCH₃).
- Position 7: Hydroxyl (-OH).
- Key Differences :
- Replaces benzofuran with a polar 4-hydroxyphenyl group.
- Hydroxyl at position 7 increases hydrogen-bonding capacity and aqueous solubility compared to methoxy.

5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol :

  • Core : Isoxazole (4,5-dihydro-1,2-oxazole).
  • Substituents :

  • Position 5: Benzofuran-2-yl and hydroxyl (-OH).
  • Position 3: 4-Methylphenyl (-C₆H₄CH₃).
    • Key Differences :
  • Isoxazole core (vs. chromenone) introduces different electronic and conformational properties.
  • Hydroxyl group enables O–H···N hydrogen bonding in crystal packing .
Physicochemical and Pharmacological Implications
Property Target Compound FDB000698 Isoxazole Derivative
Core Structure Chromen-4-one Chromen-4-one 4,5-Dihydroisoxazole
Aromaticity High (benzofuran + chromenone) Moderate (hydroxyphenyl + chromenone) Moderate (benzofuran + isoxazole)
Lipophilicity (LogP) High (propyl group) Moderate (polar -OH groups) Moderate (methylphenyl)
Hydrogen Bonding Limited (methoxy) High (two -OH groups) Moderate (O–H···N in crystal)
Solubility Low (nonpolar propyl) High in polar solvents Moderate (hydroxyl group)
Bioactivity Potential membrane permeability Enhanced solubility for drug delivery Conformation-dependent interactions

Key Observations :

  • The target compound’s propyl group increases lipophilicity, favoring passive diffusion across biological membranes but reducing aqueous solubility.
  • FDB000698 ’s hydroxyl groups enhance solubility and hydrogen-bonding interactions, making it more suitable for hydrophilic environments .
  • The isoxazole derivative ’s dihydroisoxazole core and hydroxyl group enable unique conformational flexibility (envelope puckering) and hydrogen-bonded crystal packing, which may influence solid-state stability .

Biological Activity

3-(1-benzofuran-2-yl)-7-methoxy-6-propyl-4H-chromen-4-one is a notable compound within the class of benzofuran derivatives, recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacological effects, and relevant research findings.

Overview of Benzofuran Derivatives

Benzofuran derivatives are known for their extensive biological activities, which include antimicrobial , anticancer , and anti-inflammatory properties. The structural characteristics of these compounds significantly influence their biological efficacy. For instance, the presence of specific functional groups can enhance or inhibit their activity against various biological targets.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways and molecular targets:

  • Antimicrobial Activity : Benzofuran derivatives have demonstrated significant antimicrobial properties. The compound exhibits inhibitory effects against various bacteria and fungi, potentially through disruption of microbial cell wall synthesis or interference with metabolic pathways .
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The exact mechanism involves modulation of signaling pathways associated with cell survival and death .

Antimicrobial Activity

Recent studies have shown that this compound exhibits potent antimicrobial activity against a range of pathogens. For example:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli10 μg/mL
Candida albicans12 μg/mL

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these activities are as follows:

Cell LineIC50 Value (µM)
MCF-758
A54945

These results indicate a promising anticancer profile, warranting further investigation into its therapeutic potential .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzofuran derivatives, including this compound. The results showed significant inhibition against both gram-positive and gram-negative bacteria, highlighting its potential as an effective antimicrobial agent .
  • Cancer Cell Proliferation : In another study focused on the anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, supporting its role as a potential anticancer therapeutic .

Q & A

Q. Methodological

  • Hydrogen bonding : Use Mercury software to measure donor-acceptor distances (e.g., O–H···N bonds < 2.5 Å) and angles (>120°).
  • π-π interactions : Calculate centroid-to-centroid distances (3.5–4.0 Å) and dihedral angles (<30°) between aromatic rings, as observed in benzofuran derivatives .
  • Thermal ellipsoids : Analyze anisotropic displacement parameters in SHELXL to assess molecular rigidity .

What strategies address low yields in the final synthetic step?

Q. Advanced

  • Catalyst screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for Suzuki coupling efficiency.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 h reflux) to minimize side reactions.
  • Purification : Use preparative HPLC with a water-acetonitrile gradient (5–95%) to isolate the target compound from byproducts .

How does the compound’s conformation in solution compare to its crystal structure?

Q. Advanced

  • NMR/SC-XRD alignment : Compare dihedral angles from NOESY (solution) and SC-XRD (solid state). For example, the benzofuran-chromenone dihedral may differ by 5–10° due to crystal packing forces.
  • DFT conformational search : Perform relaxed potential energy surface scans to identify low-energy conformers in solution .

What are best practices for sharing crystallographic data to ensure reproducibility?

Q. Methodological

  • Deposit data : Upload CIF files to the Cambridge Structural Database (CSD) or CCDC.
  • Metadata inclusion : Provide experimental details (temperature, radiation source) and refinement parameters (R-factor, residual density).
  • Open access : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing in public repositories .

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